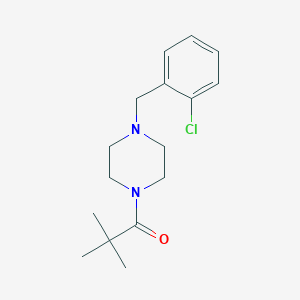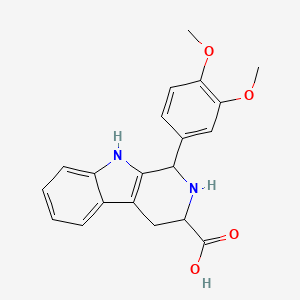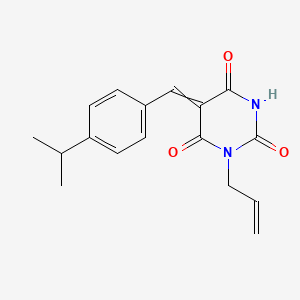![molecular formula C14H15BrN2O4 B4939938 ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)
ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate, also known as BMA or BMCA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BMA is a cyanoacrylate ester that contains a furan ring and a bromine atom, making it a highly reactive molecule.
Mechanism of Action
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate is a highly reactive molecule that can undergo rapid polymerization in the presence of nucleophiles, such as water and amines. The polymerization reaction is initiated by the attack of the nucleophile on the carbonyl group of this compound, which leads to the formation of a covalent bond and the release of heat. The polymerization reaction can be accelerated by the presence of Lewis acids, such as metal ions.
Biochemical and Physiological Effects
This compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species and as a photosensitizer for photodynamic therapy. However, the toxicity and biocompatibility of this compound need to be further investigated before its clinical application.
Advantages and Limitations for Lab Experiments
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate has several advantages for lab experiments, including its high reactivity, easy synthesis, and versatility. This compound can be used as a crosslinking agent for the fabrication of hydrogels and tissue engineering scaffolds, which can mimic the extracellular matrix of various tissues. However, the rapid polymerization of this compound can also be a limitation, as it can lead to the formation of unwanted byproducts and the loss of control over the reaction.
Future Directions
There are several future directions for the research on ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate. One potential application of this compound is in the development of new antibiotics and antifungal drugs, as it has shown promising antimicrobial and antifungal properties. This compound can also be used as a fluorescent probe for the detection of reactive oxygen species in living cells, which can provide insights into the mechanisms of oxidative stress and aging. Furthermore, this compound can be used as a photosensitizer for photodynamic therapy, which has shown great potential for the treatment of various cancers. Overall, the research on this compound has opened up new avenues for the development of novel materials and therapeutics.
Conclusion
In conclusion, this compound is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied in various scientific fields, including organic chemistry, materials science, and biomedical research. This compound has several advantages for lab experiments, including its high reactivity, easy synthesis, and versatility. However, the toxicity and biocompatibility of this compound need to be further investigated before its clinical application. The future directions for the research on this compound are promising, and it is expected to have a significant impact on the development of new materials and therapeutics.
Synthesis Methods
The synthesis of ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 4-bromo-5-(4-morpholinyl)-2-furancarboxaldehyde in the presence of a base catalyst. The resulting product is a yellowish liquid that can be purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
Ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate has been extensively studied in various scientific fields, including organic chemistry, materials science, and biomedical research. This compound is a versatile molecule that can be used as a building block for the synthesis of various compounds, including polymers, nanoparticles, and fluorescent dyes. This compound has also been used as a crosslinking agent for the fabrication of hydrogels and tissue engineering scaffolds.
Properties
IUPAC Name |
ethyl (Z)-3-(4-bromo-5-morpholin-4-ylfuran-2-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-2-20-14(18)10(9-16)7-11-8-12(15)13(21-11)17-3-5-19-6-4-17/h7-8H,2-6H2,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWSHGQOCJOAIG-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(O1)N2CCOCC2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(O1)N2CCOCC2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4939858.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-butylacetamide](/img/structure/B4939882.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B4939889.png)

![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939902.png)
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)
![2-{[2-(4-iodophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4939922.png)
![N-(3-acetylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4939925.png)


![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4939950.png)
![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
